molecular formula C13H24O B1610258 2-Tridecyn-1-OL CAS No. 51887-25-3

2-Tridecyn-1-OL

Cat. No.: B1610258
CAS No.: 51887-25-3
M. Wt: 196.33 g/mol
InChI Key: JOJRPLDFBJRAJH-UHFFFAOYSA-N
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Description

2-Tridecyn-1-OL is an organic compound with the molecular formula C13H24O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is a colorless to yellow liquid or a white to yellow solid, depending on its physical state . It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

2-Tridecyn-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of 1-Dodecyne with Paraldehyde . The reaction conditions typically require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Tridecyn-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce aldehydes or carboxylic acids, while reduction can yield alkanes or alkenes.

Scientific Research Applications

2-Tridecyn-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tridecyn-1-OL involves its interaction with molecular targets and pathways within a biological system. The triple bond in its structure allows it to participate in various chemical reactions, making it a versatile compound in biochemical studies. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use .

Comparison with Similar Compounds

2-Tridecyn-1-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triple bond, which provides distinct reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

tridec-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJRPLDFBJRAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455789
Record name 2-TRIDECYN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51887-25-3
Record name 2-Tridecyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51887-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-TRIDECYN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process for preparing the sex pheromone of Lymantria dispar L. effectively which comprises the steps of reacting 1-bromodecane and propargyl alcohol tetrahydropyranylether in the presence of sodium hydroxide to give 1-tetrahydropyranyloxy-2-tridecyne, treating the tetrahydropyranyloxy-2-tridecyne with p-toluenesulfonic acid to give 2-tridecyn-1-ol, catalystic-hydrogenating the 2-tridecyn-1-ol in the presence of Lindlar catalyst to give (Z)-2-tridecen-1-ol, oxidizing the (Z)-2-tridecen-1-ol with peroxide to give (±)-cis-2,3-epoxy-1-tridecanol, reacting the (±)-cis-2,3-epoxy-1-tridecanol with acid anhydride in the presence of hydrolase in an organic solvent for a stereoselective acylation and recovering unreacted optically active (2R, 3S)-cis-2,3-epoxy-1-tridecanol after the acylation, reacting the optically active (2R, 3S)-cis-2,3-epoxy-1-tridecanol with toluenesulfonylchloride to give (2R, 3S)-cis-1-p-toluenesulfoxy-2,3-epoxytridecane, and reacting the (2R, 3S)-cis-1-p-toluenesulfoxy-2,3-epoxytridecane with di(4-methylpentyl) lithium copper reagent to yield (7R, 8S)-cis-2-methyl-7,8-epoxyoctadecane which is the sex pheromone of Lymantria dispar L.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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